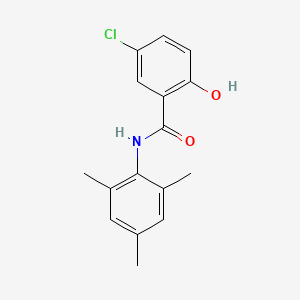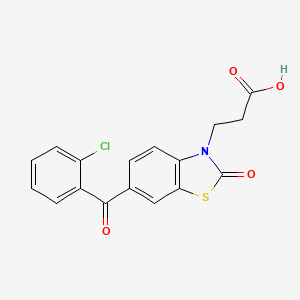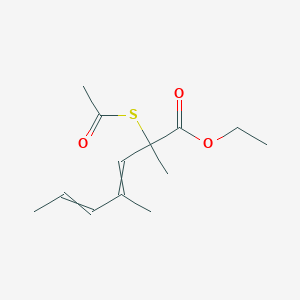![molecular formula C16H20N4O2S B12590562 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione CAS No. 647826-64-0](/img/structure/B12590562.png)
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pteridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thieno ring, followed by the introduction of hexyl and dimethyl groups through alkylation reactions. The final step often involves the cyclization of the intermediate compounds to form the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as crystallization and chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Pteridine-2,4(1H,3H)-dione: Another member of the pteridine family with similar structural features.
7,8-Dimethylbenzo[G]pteridine-2,4-dione: Shares the pteridine core but with different substituents.
Uniqueness
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione is unique due to its specific combination of hexyl and dimethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
647826-64-0 |
|---|---|
分子式 |
C16H20N4O2S |
分子量 |
332.4 g/mol |
IUPAC名 |
7-hexyl-1,3-dimethylthieno[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H20N4O2S/c1-4-5-6-7-8-10-9-11-14(23-10)18-13-12(17-11)15(21)20(3)16(22)19(13)2/h9H,4-8H2,1-3H3 |
InChIキー |
JOSLIPNVSKHNGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(S1)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)

![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
